2-methoxy-5-methyl-N-(2-nitrobenzyl)aniline
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Overview
Description
2-Methoxy-5-methyl-N-(2-nitrobenzyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxy group, a methyl group, and a nitrobenzyl group attached to the aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(2-nitrobenzyl)aniline typically involves multiple steps. One common method includes the nitration of an appropriate aromatic precursor, followed by reduction and subsequent functional group modifications. For instance, a Friedel-Crafts acylation can be followed by a Clemmensen reduction to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing robust and scalable reaction conditions. These methods ensure the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methyl-N-(2-nitrobenzyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases to facilitate the reactions. For example, nitration typically requires concentrated nitric acid and sulfuric acid .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-Methoxy-5-methyl-N-(2-nitrobenzyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-methoxy-5-methyl-N-(2-nitrobenzyl)aniline exerts its effects involves interactions with molecular targets such as enzymes. The nitro group can act as an electron-withdrawing group, influencing the reactivity of the compound. The methoxy and methyl groups can also affect the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-nitrobenzyl bromide: Similar in structure but with a bromide group instead of an aniline group.
Methyl 2-methoxy-5-nitrobenzoate: Contains a methoxy and nitro group but differs in the ester functional group.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[(2-nitrophenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11-7-8-15(20-2)13(9-11)16-10-12-5-3-4-6-14(12)17(18)19/h3-9,16H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSPQFQVPGHGTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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